molecular formula C14H15N3O2S2 B2886510 N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide CAS No. 954709-21-8

N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide

Cat. No. B2886510
CAS RN: 954709-21-8
M. Wt: 321.41
InChI Key: QIFHYNHOKJOFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” is a compound that belongs to the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Over the years, thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been a subject of research in medicinal chemistry . The synthesis process often involves a series of transformations, including protection of the amino group, hydrolysis of the ester group, and formation of intermediate amides .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Therapeutic Potential in Antioxidant and Anti-inflammatory Applications

A study highlights the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, demonstrating their in vitro antioxidant and anti-inflammatory activities. The compounds, specifically 3c, 3d, and 3e, showed significant anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. Molecular docking studies further supported their binding affinity towards anti-inflammatory active sites, suggesting benzofused thiazole derivatives as promising templates for new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Broad Spectrum of Biological Activities

The synthesis and biological importance of 2-(thio)ureabenzothiazoles (TBTs and UBTs) are reviewed, revealing a wide spectrum of pharmacological activities. These compounds are significant in medicinal chemistry, with applications ranging from the treatment of rheumatoid arthritis to use as fungicides and herbicides. The review covers synthetic methodologies and highlights the potential therapeutic applications of UBTs and TBTs, underscoring their importance in drug design and synthesis (Rosales-Hernández et al., 2022).

Anticancer Applications

Research on benzothiazole derivatives presents them as compounds with a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The review of patents filed between 2010 and 2014 pertaining to benzothiazole-based chemotherapeutic agents suggests the growing importance of this nucleus in drug discovery, particularly for cancer treatment. The structural simplicity and synthetic accessibility of benzothiazoles provide a valuable foundation for developing new chemical entities with potential market progress (Kamal et al., 2015).

Future Directions

The future directions for the research on “N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” and other thiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

properties

IUPAC Name

N-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-3-15-13(19)10-8-21-14(16-10)17-12(18)9-6-4-5-7-11(9)20-2/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHYNHOKJOFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.